molecular formula C12H20N2O4 B2788609 tert-Butyl (9aR)-4-oxo-hexahydropiperazino[2,1-c]morpholine-8-carboxylate CAS No. 1382034-27-6

tert-Butyl (9aR)-4-oxo-hexahydropiperazino[2,1-c]morpholine-8-carboxylate

Cat. No.: B2788609
CAS No.: 1382034-27-6
M. Wt: 256.302
InChI Key: GUKNFXRSSGYLPU-SECBINFHSA-N
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Description

®-4-Oxo-hexahydro-pyrazino[2,1-c][1,4]oxazine-8-carboxylic acid tert-butyl ester is a complex organic compound with a unique structure that includes a pyrazino-oxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Oxo-hexahydro-pyrazino[2,1-c][1,4]oxazine-8-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the pyrazino-oxazine ring system. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

®-4-Oxo-hexahydro-pyrazino[2,1-c][1,4]oxazine-8-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can lead to simpler compounds with fewer functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-4-Oxo-hexahydro-pyrazino[2,1-c][1,4]oxazine-8-carboxylic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure may mimic certain biological molecules, making it useful in biochemical assays and studies.

Medicine

In medicine, ®-4-Oxo-hexahydro-pyrazino[2,1-c][1,4]oxazine-8-carboxylic acid tert-butyl ester has potential applications in drug development. Its unique structure may allow it to interact with specific biological targets, leading to the development of new therapeutic agents.

Industry

In industry, this compound can be used in the development of new materials and chemicals. Its unique properties may make it suitable for use in various industrial processes and applications.

Mechanism of Action

The mechanism of action of ®-4-Oxo-hexahydro-pyrazino[2,1-c][1,4]oxazine-8-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carboxylic acid
  • 4-Oxohexahydrocyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester
  • 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid

Uniqueness

®-4-Oxo-hexahydro-pyrazino[2,1-c][1,4]oxazine-8-carboxylic acid tert-butyl ester is unique due to its specific ring structure and functional groups. This uniqueness allows it to participate in specific chemical reactions and interact with biological targets in ways that similar compounds may not.

Properties

IUPAC Name

tert-butyl (9aR)-4-oxo-6,7,9,9a-tetrahydro-1H-pyrazino[2,1-c][1,4]oxazine-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O4/c1-12(2,3)18-11(16)13-4-5-14-9(6-13)7-17-8-10(14)15/h9H,4-8H2,1-3H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUKNFXRSSGYLPU-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(C1)COCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN2[C@H](C1)COCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate (360 mg, 1.7 mmol) in methylene chloride (10 mL) was added triethylamine (505 mg, 5.0 mmol) at 0° C. Chloroacetyl chloride (282 mg, 2.5 mmol) was dissolved in methylene chloride (5 mL) and the solution was added to the former solution drop by drop at 0° C. The reaction mixture was stirred at 0° C. for 1 h and then at RT for 3 h. An aqueous solution of KHSO4 (1M, 5 mL) was added and then the organic phase was separated by means of a phase separator column. The solvent was removed by evaporation and the amide intermediate, which was purified by silica gel chromatography, was dissolved in DMF (2 mL). While cooling and under nitrogen the solution was added drop wise to a suspension of NaH (60 mg, 2.5 mmol) in DMF. The mixture was stirred at RT for 48 h, then diluted with ethyl acetate and then pored over aqueous HCl (0.5 M). The pH was adjusted to 12 with NaOH and then the organic phase was separated. The solvent was removed by evaporation and the product was purified by silica gel chromatography. There was obtained 90 mg (21%) of tert-butyl 4-oxohexahydropyrazino[2,1-c][1,4]oxazine-8(1H)-carboxylate. 1H NMR (500 MHz, CDCl3): 1.4 (s, 9H), 2.5-2.7 (m, 2H), 2.8 (m, 1H), 3.4-3.5 (m, 2H), 3.9-4.2 (m, 5H), 4.5 (d, 1H); LCMS: m/z 257 (M+1)+.
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